molecular formula C11H20BClO2 B140205 trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester CAS No. 154820-95-8

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester

Cat. No.: B140205
CAS No.: 154820-95-8
M. Wt: 230.54 g/mol
InChI Key: FYHBHADHHWPOFL-SOFGYWHQSA-N
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Description

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, and a chloropent-1-enyl group

Mechanism of Action

Target of Action

Trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester, also known as 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boronic acid pinacol ester Boronic acid pinacol esters are generally used as building blocks in organic synthesis , indicating that their targets could be a wide range of organic compounds.

Mode of Action

The compound’s mode of action involves a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester is converted into an organic compound, releasing a boronic acid . This reaction is catalyzed and occurs in the presence of a radical initiator .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of organic compounds. The protodeboronation process allows for the formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis. This transformation can be applied to various substrates, leading to the production of different organic compounds .

Result of Action

The result of the compound’s action is the production of various organic compounds through the protodeboronation process . This process is valuable in organic synthesis, allowing for the creation of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic acid pinacol esters is generally high, making them suitable for use in various environments . Certain conditions, such as exposure to air and moisture, can affect their stability . Therefore, these factors should be considered when using this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester typically involves the reaction of 5-chloropent-1-ene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropent-1-enyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The boron atom can be oxidized to form boronic acids or boronate esters.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF or dimethylformamide (DMF).

Major Products

    Boronic Acids: Formed through oxidation.

    Substituted Alkenes: Resulting from substitution reactions.

    Biaryl Compounds: Produced via Suzuki-Miyaura coupling.

Scientific Research Applications

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(pent-1-enyl)-1,3,2-dioxaborolane: Similar structure but lacks the chlorine atom.

    2-[(E)-5-bromopent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine atom instead of chlorine.

    2-[(E)-5-iodopent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an iodine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7,9H2,1-4H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBHADHHWPOFL-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151419
Record name 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126688-98-0
Record name 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126688-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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